ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNNIYLULFIWKW-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. This interaction can lead to various biological effects, including inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Halogen Substitution
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (Target Compound) Substituent: Ortho-chloro (electron-withdrawing). Effects: Enhances lipophilicity and steric hindrance near the amino group, influencing receptor binding. Molecular Weight (estimated): ~246.7 g/mol (C₁₁H₁₃ClNO₂·HCl).
- Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride () Substituents: 2,4-difluoro (stronger electron-withdrawing effect). Molecular Weight: 235.6 g/mol (C₁₀H₁₁F₂NO₂·HCl). Key Difference: Higher halogen count reduces steric bulk but increases electronic effects compared to chloro .
- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride () Substituent: Meta-fluoro. Effects: Altered electronic distribution and reduced steric hindrance compared to ortho-chloro. Molecular Weight: 243.7 g/mol (C₁₁H₁₃FNO₂·HCl). Key Difference: Fluorine’s smaller size and meta-position may improve bioavailability .
Alkyl and Alkoxy Substitutions
- Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride () Substituent: Meta-methyl (electron-donating). Key Difference: Methyl group enhances metabolic stability but reduces electrophilicity compared to chloro .
- Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride () Substituent: Para-methoxy (electron-donating). Effects: Improved solubility in aqueous media due to methoxy’s polarity. Molecular Weight: 255.7 g/mol (C₁₂H₁₆NO₃·HCl). Key Difference: Methoxy’s resonance effects alter electronic properties significantly .
Ester Group Modifications
- Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride () Ester: Methyl instead of ethyl. Effects: Reduced steric bulk and lower molecular weight (213.66 g/mol). Key Difference: Methyl esters are generally more prone to hydrolysis than ethyl esters, affecting stability .
- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride () Functional Group: Additional β-hydroxy group. Effects: Introduces hydrogen-bonding capacity and chirality at the 2-position. Molecular Weight: 280.1 g/mol (C₁₁H₁₅Cl₂NO₃). Key Difference: Hydroxy group enhances solubility but complicates synthetic routes .
Stereochemical Variations
- (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride () Configuration: S-configuration at the 3-position. Effects: Potential enantioselective interactions in biological systems. Key Difference: Stereochemistry significantly impacts pharmacological activity and metabolic pathways .
Biological Activity
Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate hydrochloride, a chiral compound, has garnered attention in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15ClNO2
- Molecular Weight : 264.15 g/mol
- CAS Number : 945419-77-2
The compound features an ethyl ester group and a 2-chlorophenyl substituent, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to several key interactions:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing its interaction with enzymes and receptors.
- Ester Hydrolysis : The ester functionality may undergo hydrolysis, releasing the active amino acid derivative, which can modulate enzymatic activity.
These interactions suggest that the compound may influence metabolic pathways and exhibit pharmacological effects.
Biological Activity
Research indicates that this compound possesses significant biological activities, particularly in the following areas:
- Anti-inflammatory Effects : Studies have explored its potential as an anti-inflammatory agent, showing promise in reducing inflammation in various models.
- Analgesic Properties : The compound has been investigated for its analgesic effects, potentially providing pain relief through modulation of pain pathways.
- Precursor for Bioactive Compounds : It serves as a precursor for synthesizing biologically active compounds, including peptides and lactam antibiotics.
Study 1: Anti-inflammatory Activity
A study published in a pharmacological journal assessed the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers and pain responses compared to control groups. This suggests a potential therapeutic application in treating inflammatory conditions.
Study 2: Interaction with Biological Targets
Research focusing on the compound's interaction with specific receptors demonstrated its ability to bind effectively to targets involved in pain signaling pathways. This binding affinity correlates with its observed analgesic properties, highlighting its potential utility in drug design aimed at pain management.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 3-amino-3-(4-bromophenyl)propanoate | Similar structure but with bromine substitution | Exhibits different biological activity profile |
| Ethyl 3-amino-3-(phenyl)propanoate | Lacks halogen substitution | Broader spectrum of activity |
| Ethyl 3-amino-2-methyl-3-(4-bromophenyl)propanoate | Methyl group on the second carbon | Altered pharmacokinetics |
This table illustrates how variations in substituents can impact the biological activity and pharmacological potential of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
